molecular formula C17H16O4 B5650577 Methyl 4-(3-phenylpropanoyloxy)benzoate

Methyl 4-(3-phenylpropanoyloxy)benzoate

Cat. No.: B5650577
M. Wt: 284.31 g/mol
InChI Key: INVVUJNJSSOEFF-UHFFFAOYSA-N
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Description

Methyl 4-(3-phenylpropanoyloxy)benzoate is a benzoate ester derivative characterized by a 4-substituted aromatic ring. The compound features a methyl ester group at the carboxyl position and a 3-phenylpropanoyloxy substituent at the para position of the benzene ring. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the phenylpropanoyloxy chain and ester functionality, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-(3-phenylpropanoyloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-17(19)14-8-10-15(11-9-14)21-16(18)12-7-13-5-3-2-4-6-13/h2-6,8-11H,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVVUJNJSSOEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-phenylpropanoyloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-phenylpropanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then neutralized, and the product is extracted and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and increased yield. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(3-phenylpropanoyloxy)benzoate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-(3-phenylpropanoyloxy)benzoic acid.

    Reduction: Methyl 4-(3-phenylpropanoyloxy)benzyl alcohol.

    Substitution: Nitro or halogen-substituted derivatives of this compound.

Scientific Research Applications

Chemistry: Methyl 4-(3-phenylpropanoyloxy)benzoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed esterification and hydrolysis reactions. It can also be used as a model compound to investigate the metabolism of ester-containing drugs.

Medicine: this compound has potential applications in drug development. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a useful prodrug candidate.

Industry: In the materials science industry, this compound is used in the synthesis of polymers and resins. It can also be employed as a plasticizer or a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Methyl 4-(3-phenylpropanoyloxy)benzoate involves its hydrolysis to release 4-hydroxybenzoic acid and 3-phenylpropanoic acid. These metabolites can then interact with various molecular targets in the body. For example, 4-hydroxybenzoic acid is known to inhibit certain enzymes involved in the biosynthesis of coenzyme Q10, while 3-phenylpropanoic acid can modulate the activity of neurotransmitter receptors.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Differences Biological/Chemical Impact References
Methyl 4-aminobenzoate Lacks 3-phenylpropanoyloxy group Reduced enzyme inhibition; limited bioactivity
Methyl 4-(2-bromoacetyl)benzoate Bromoacetyl group instead of phenylpropanoyloxy Higher electrophilicity; enhanced antimicrobial activity
Methyl 4-(3-hydroxypropyl)benzoate Hydroxypropyl chain instead of phenylpropanoyloxy Increased hydrophilicity; altered solubility
Methyl 4-[(3-chloropropanoyl)amino]benzoate Chloropropanoyl amino group at position 4 Improved enzyme inhibition; moderate cytotoxicity

Key Observations :

Halogen Substitution: Bromine or chlorine substituents (e.g., in methyl 4-(2-bromoacetyl)benzoate) increase reactivity due to higher electronegativity, but may reduce metabolic stability compared to the phenylpropanoyloxy group .

Chain Length and Polarity : Hydroxypropyl or hydroxybutyl chains (e.g., methyl 4-(3-hydroxypropyl)benzoate) improve aqueous solubility but reduce lipophilicity, limiting membrane permeability in biological systems .

Physicochemical Properties

  • Solubility: The phenylpropanoyloxy group increases logP values compared to hydroxyalkyl analogs, suggesting better membrane permeability but lower aqueous solubility .
  • Thermal Stability: Esters with aromatic substituents (e.g., this compound) typically exhibit higher melting points than aliphatic-chain derivatives due to crystalline packing efficiency .

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